molecular formula C9H12IN B13665673 4-Iodo-3-isobutylpyridine

4-Iodo-3-isobutylpyridine

Cat. No.: B13665673
M. Wt: 261.10 g/mol
InChI Key: UJTVDDADOORAQA-UHFFFAOYSA-N
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Description

4-Iodo-3-isobutylpyridine is a halogenated heterocyclic compound that belongs to the class of iodopyridines It is characterized by the presence of an iodine atom at the fourth position and an isobutyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-isobutylpyridine typically involves the iodination of 3-isobutylpyridine. One common method is the electrophilic iodination using molecular iodine (I₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and environmentally friendly solvents is often preferred to enhance the green chemistry profile of the process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-isobutylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products like 4-azido-3-isobutylpyridine or 4-cyano-3-isobutylpyridine.

    Coupling: Various biaryl compounds depending on the boronic acid used.

    Oxidation: Compounds like this compound N-oxide.

Scientific Research Applications

4-Iodo-3-isobutylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-isobutylpyridine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-4-isobutylpyridine
  • 4-Iodo-3-methylpyridine
  • 4-Iodo-3-ethylpyridine

Uniqueness

4-Iodo-3-isobutylpyridine is unique due to the presence of both an iodine atom and an isobutyl group on the pyridine ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research .

Properties

Molecular Formula

C9H12IN

Molecular Weight

261.10 g/mol

IUPAC Name

4-iodo-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C9H12IN/c1-7(2)5-8-6-11-4-3-9(8)10/h3-4,6-7H,5H2,1-2H3

InChI Key

UJTVDDADOORAQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)I

Origin of Product

United States

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